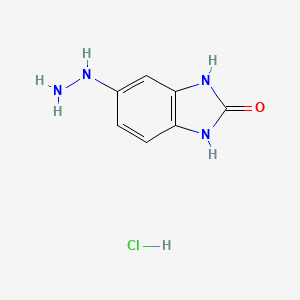

2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride

Vue d'ensemble

Description

2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride is a chemical compound with significant potential in various scientific fields. This compound belongs to the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride typically involves the cyclocarbonylation of 1,2-diaminobenzenes. Common reagents used in this process include 1,1’-carbonyldiimidazole, phosgene, triphosgene, and ureas . The reaction conditions often require precisely controlled or inert environments, high temperatures, and long reaction times to achieve good yields .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining the required reaction conditions and improving the overall efficiency of the process .

Analyse Des Réactions Chimiques

Reactivity of the Hydrazinyl Group

The hydrazine moiety enables diverse transformations, including:

Condensation with Carbonyl Compounds

-

Example : Reaction with ketones (e.g., acetone) forms hydrazones, which can cyclize to yield pyrazole or triazole derivatives .

Formation of Thiosemicarbazides

-

Reaction with Isothiocyanates :

Hydrazinyl-benzimidazole reacts with methyl/benzyl isothiocyanate to form thiosemicarbazide derivatives .

Nitration and Functionalization

-

Nitration :

The hydrazinyl group can undergo nitration under acidic conditions to form nitro derivatives, though this may require protection of the hydrazine moiety .

Hydrochloride Salt Formation

The hydrochloride salt enhances solubility and stability for pharmaceutical applications:

Critical Analysis of Research Findings

Applications De Recherche Scientifique

2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride has numerous applications in scientific research. In chemistry, it serves as an intermediate for synthesizing more complex organic molecules . In biology and medicine, it has shown potential as an antimicrobial, antifungal, and antidiabetic agent . Additionally, it acts as a histamine H3-receptor antagonist and inhibits tubulin polymerization, making it valuable in neurological and cancer research .

Mécanisme D'action

The mechanism of action of 2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a histamine H3-receptor antagonist, it binds to the H3 receptor, inhibiting its activity and modulating neurotransmitter release . In cancer research, its inhibition of tubulin polymerization disrupts microtubule formation, leading to cell cycle arrest and apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to 2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride include other benzimidazole derivatives such as 2H-Benzimidazol-2-one, 1,3-dihydro-, and 2-Hydroxybenzimidazole .

Uniqueness: What sets this compound apart from other benzimidazole derivatives is its unique hydrazinyl group at the 5-position. This functional group enhances its reactivity and allows for the formation of various derivatives with potential biological activities .

Activité Biologique

2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride (CAS Number: 299912-51-9) is a compound belonging to the benzimidazole family, recognized for its diverse biological activities. This article explores its biological activity, including antibacterial and neuropharmacological effects, supported by case studies and research findings.

- Molecular Formula : C₇H₉ClN₄O

- Molecular Weight : 200.62 g/mol

- IUPAC Name : 5-hydrazinyl-1,3-dihydrobenzimidazol-2-one; hydrochloride

The compound primarily acts as a histamine H3-receptor antagonist . By binding to the H3 receptor, it inhibits its activity and modulates neurotransmitter release, which may have implications in treating conditions like narcolepsy and obesity.

Antibacterial Activity

Research has demonstrated that derivatives of benzimidazole compounds exhibit significant antibacterial properties. A study synthesized novel 1,3-dihydro-2H-benzimidazol-2-one analogs and tested their activity against various bacterial strains. The results indicated that compounds derived from similar structures showed high efficacy against both Gram-positive and Gram-negative bacteria.

| Compound No. | E. coli (Zone of Inhibition in mm) | P. aeruginosa | S.aureus | S.pyogenes |

|---|---|---|---|---|

| 6a | 16 | 15 | 16 | 18 |

| 6b | 18 | 19 | 17 | 18 |

| 6c | 23 | 22 | 19 | 20 |

| 6d | 25 | 24 | 21 | 20 |

| 6e | 29 | 28 | 24 | 24 |

| 6f | 29 | 28 | 23 | 20 |

| 6g | 28 | 26 | 22 | 22 |

| Ciprofloxacin (Standard) | 28 | 26 | 21 | 22 |

The compounds were classified based on their zones of inhibition, with those showing ≥28 mm considered highly active .

Neuropharmacological Effects

The compound's interaction with histamine receptors suggests potential applications in neuropharmacology. By inhibiting the H3 receptor, it could influence neurotransmitter dynamics, potentially aiding in conditions such as anxiety or cognitive dysfunction.

Case Studies

-

Antibacterial Efficacy Study

- In a controlled laboratory setting, several derivatives of benzimidazole were synthesized and screened for antibacterial activity. The study found that certain derivatives exhibited remarkable activity against common pathogens like Staphylococcus aureus and Escherichia coli, indicating that structural modifications can enhance biological efficacy .

-

Neuropharmacological Research

- A study investigating the effects of H3 antagonists on cognitive function demonstrated that compounds similar to our target compound improved memory retention in animal models. This suggests potential therapeutic uses in treating cognitive impairments associated with neurodegenerative diseases.

Propriétés

IUPAC Name |

5-hydrazinyl-1,3-dihydrobenzimidazol-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O.ClH/c8-11-4-1-2-5-6(3-4)10-7(12)9-5;/h1-3,11H,8H2,(H2,9,10,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAVNZZIFKCMLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NN)NC(=O)N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.